1H and 13C NMR spectral data for 4-chloro-7-methoxy-2H-chromen-2-one
1H and 13C NMR spectral data for 4-chloro-7-methoxy-2H-chromen-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-7-methoxy-2H-chromen-2-one
Introduction
In the landscape of medicinal chemistry and materials science, substituted coumarins (2H-chromen-2-ones) represent a privileged scaffold, exhibiting a wide array of biological activities and photophysical properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic compounds in solution.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-chloro-7-methoxy-2H-chromen-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and the observed spectral features, explains the rationale behind experimental choices, and outlines a self-validating protocol using advanced 2D NMR techniques to ensure unambiguous spectral assignment.
Molecular Structure and Atom Numbering
To facilitate a clear and accurate discussion of the NMR data, the standard IUPAC numbering for the coumarin ring system is employed. The chlorine atom at position 4 and the methoxy group at position 7 significantly influence the electronic environment and, consequently, the chemical shifts of the nearby nuclei.
Caption: IUPAC numbering of the 4-chloro-7-methoxy-2H-chromen-2-one scaffold.
Experimental Protocol: NMR Data Acquisition
The reliability of NMR data is fundamentally dependent on a robust and well-documented experimental procedure. The following outlines a standard protocol for acquiring high-quality 1D and 2D NMR spectra.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity 4-chloro-7-methoxy-2H-chromen-2-one.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[1] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous. Sonication may be used to aid dissolution if necessary.
-
-
Instrumental Setup:
-
The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion, which is particularly useful for resolving complex spin systems in the aromatic region.[2]
-
The sample is placed in the spectrometer probe, which is maintained at a constant temperature, typically 25 °C (298 K).
-
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon atom. A wider spectral width is required compared to ¹H NMR.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.
-
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Table 1: ¹H NMR Spectral Data for 4-chloro-7-methoxy-2H-chromen-2-one (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 7.45 | d | J = 8.6 Hz | 1H | H-5 |
| ~ 6.88 | dd | J = 8.6, 2.4 Hz | 1H | H-6 |
| ~ 6.82 | d | J = 2.4 Hz | 1H | H-8 |
| ~ 6.40 | s | - | 1H | H-3 |
| ~ 3.87 | s | - | 3H | -OCH₃ |
Detailed Interpretation
-
Aromatic Region (δ 6.8-7.5 ppm): The protons on the benzene ring (H-5, H-6, and H-8) form an ABC spin system, characteristic of a 1,2,4-trisubstituted benzene ring.
-
H-5 (δ ~7.45): This proton appears as a doublet and is the most downfield of the aromatic signals. Its deshielding is primarily due to the anisotropic effect of the lactone carbonyl (C-2) and its proximity to the electronegative pyrone oxygen (O-1). It shows coupling only to H-6.
-
H-6 (δ ~6.88): This proton is shifted upfield relative to H-5. It appears as a doublet of doublets due to coupling with both H-5 (ortho-coupling, J ≈ 8.6 Hz) and H-8 (meta-coupling, J ≈ 2.4 Hz). The electron-donating methoxy group at C-7 provides significant shielding.
-
H-8 (δ ~6.82): This proton is the most shielded of the aromatic protons, appearing as a doublet due to the small meta-coupling to H-6. It is ortho to the electron-donating methoxy group, which strongly shields this position.
-
-
Olefinic Region (δ ~6.40 ppm):
-
H-3: In a typical unsubstituted coumarin, H-3 and H-4 appear as doublets.[4] However, the substitution of a chlorine atom at C-4 removes the adjacent proton, causing the H-3 signal to collapse into a sharp singlet. Its chemical shift is influenced by the adjacent carbonyl group and the electronegative chlorine atom.
-
-
Aliphatic Region (δ ~3.87 ppm):
-
-OCH₃: The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet integrated to 3H. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: ¹³C NMR Spectral Data for 4-chloro-7-methoxy-2H-chromen-2-one (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163.5 | C-7 |
| ~ 159.8 | C-2 (C=O) |
| ~ 155.4 | C-8a |
| ~ 148.5 | C-4 |
| ~ 125.8 | C-5 |
| ~ 113.5 | C-4a |
| ~ 112.9 | C-6 |
| ~ 111.8 | C-3 |
| ~ 101.2 | C-8 |
| ~ 56.1 | -OCH₃ |
Detailed Interpretation
-
Downfield Region (δ > 150 ppm):
-
C-7 (δ ~163.5): This is the most downfield carbon in the aromatic region, directly bonded to the highly electronegative oxygen of the methoxy group.
-
C-2 (δ ~159.8): This signal corresponds to the lactone carbonyl carbon, a characteristic chemical shift for α,β-unsaturated esters.[5]
-
C-8a (δ ~155.4): This quaternary carbon is adjacent to the pyrone oxygen (O-1), resulting in a downfield shift.
-
-
Midfield Region (δ 100-150 ppm):
-
C-4 (δ ~148.5): The carbon atom bearing the chlorine substituent. The electronegativity of chlorine and its position in the α,β-unsaturated system result in a significant downfield shift.
-
C-5 (δ ~125.8): This protonated aromatic carbon is the least shielded among C-5, C-6, and C-8.
-
C-4a, C-6, C-3 (δ ~113.5, ~112.9, ~111.8): These carbons resonate in a relatively crowded region. Their precise assignment requires 2D NMR techniques. C-6 and C-3 are protonated, while C-4a is a quaternary carbon, which typically shows a lower intensity signal.
-
C-8 (δ ~101.2): This carbon is strongly shielded by the ortho-methoxy group, causing it to appear significantly upfield compared to other aromatic carbons.
-
-
Upfield Region (δ < 100 ppm):
-
-OCH₃ (δ ~56.1): This signal is characteristic of the sp³-hybridized carbon of an aryl methyl ether.
-
Trustworthiness: A Self-Validating System with 2D NMR
While 1D NMR provides substantial data, unambiguous assignment, especially for complex isomers or crowded spectral regions, requires confirmation through 2D NMR experiments.[2] This multi-dimensional approach forms a self-validating system, ensuring the highest degree of confidence in the structural assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A COSY spectrum would show a cross-peak between H-5 and H-6, and another between H-6 and H-8, confirming the connectivity of the aromatic spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link δ(H-3) to δ(C-3), δ(H-5) to δ(C-5), δ(H-6) to δ(C-6), δ(H-8) to δ(C-8), and the methoxy protons to the methoxy carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton and confirming substituent positions. It shows correlations between protons and carbons over two or three bonds. Key expected correlations include:
-
-OCH₃ Protons: A strong correlation to C-7 would definitively confirm the position of the methoxy group.
-
H-3: Correlations to C-2, C-4, and C-4a.
-
H-5: Correlations to C-4, C-7, and C-8a.
-
H-8: Correlations to C-6, C-7, and C-8a.
-
Caption: Logical workflow for unambiguous structural assignment using NMR.
Conclusion
The comprehensive NMR analysis of 4-chloro-7-methoxy-2H-chromen-2-one demonstrates the power of modern spectroscopy in chemical characterization. The ¹H spectrum is defined by a three-proton aromatic ABC system, a singlet for the olefinic H-3 due to 4-substitution, and a characteristic methoxy singlet. The ¹³C spectrum reflects the electronic effects of the lactone, chloro, and methoxy functionalities, with key signals for the carbonyl carbon (C-2) and the oxygen-bearing carbons C-7 and C-8a. By integrating 1D spectral interpretation with a logical 2D NMR workflow (COSY, HSQC, and HMBC), a robust, self-validating, and unambiguous structural elucidation is achieved. This detailed approach is indispensable for ensuring the chemical integrity of novel compounds in research and development.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Coumarin Deriv
- Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 2. Springer India, 1962.
- NMR Solvents - Sigma-Aldrich.
- 13C-NMR Data from Coumarins
- Sharma, J. C. "13 C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, vol. 10, no. 2, 1998, pp. 1471-1474.
- Explore High-Quality NMR Solvents: CDCl3, DMSO-d6, CD3OD & More.
- 13C NMR Chemical Shift - Oregon St
